molecular formula C16H15N3O2S B11149331 N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B11149331
M. Wt: 313.4 g/mol
InChI Key: NGSTZHNVDINWPX-UHFFFAOYSA-N
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Description

N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 7-methoxy-3-quinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.

    Thiazole Ring Formation: The quinoline derivative is then reacted with appropriate thiazole precursors, such as 2,5-dimethyl-1,3-thiazole, under specific conditions to form the thiazole ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline or thiazole rings.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and thiazole rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with thiazole and quinoline structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide possess activity against a range of bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances antimicrobial efficacy by increasing the compound's interaction with microbial targets .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that this compound may act as an effective agent against certain types of cancer cells through mechanisms that involve cell cycle arrest and apoptosis induction .

3. Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Compounds containing thiazole or quinoline rings have been shown to inhibit enzymes involved in critical biological pathways, such as kinases or proteases. This inhibition can lead to therapeutic effects in diseases where these enzymes play a pivotal role .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that thiazole-based compounds could inhibit cell growth effectively. This compound was found to induce apoptosis in MCF7 cells through mitochondrial pathways. The findings suggest that this compound could be further explored for its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-quinolyl)-1-cyclohexanecarboxamide: This compound shares the quinoline moiety but differs in the presence of a cyclohexane ring instead of a thiazole ring.

    2-chloro-7-methoxy-3-quinolyl derivatives: These compounds have similar quinoline structures but differ in the substituents on the quinoline ring.

Uniqueness

N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to the combination of the quinoline and thiazole rings, which imparts distinct chemical and biological properties

Biological Activity

N-(7-methoxy-3-quinolyl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C16H15N3O2S
  • CAS Number : 1401534-39-1
  • Molecular Structure : The compound features a thiazole ring fused with a quinoline moiety, which is known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, it has been tested against human cancer cell lines such as Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3. The results indicated significant cytotoxic effects with IC50 values in the micromolar range .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases. In particular, it demonstrated moderate inhibitory activity against certain kinases relevant to cancer progression and cell proliferation .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound against various tumor cell lines. The following table summarizes the IC50 values obtained:

Cell LineIC50 (µM)
Huh7-D1215
Caco-212
HCT-11610
MCF-718
MDA-MB-23120
PC-317

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Study 2: Kinase Activity Profiling

The compound was also subjected to kinase activity profiling to determine its inhibitory effects on various protein kinases:

KinaseInhibition (%) at 10 µMInhibition (%) at 1 µM
DYRK1A4530
GSK-3β6040
JAK35035
Haspin7055

The data shows that this compound has varying degrees of inhibitory activity against these kinases, suggesting potential applications in cancer therapy through targeted kinase inhibition .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : By targeting key signaling pathways associated with tumor growth and survival.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of pro-apoptotic factors.
  • Modulation of Kinase Activities : By inhibiting specific kinases involved in cell cycle regulation and survival signaling pathways .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15N3O2S/c1-9-15(18-10(2)22-9)16(20)19-12-6-11-4-5-13(21-3)7-14(11)17-8-12/h4-8H,1-3H3,(H,19,20)

InChI Key

NGSTZHNVDINWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CN=C3C=C(C=CC3=C2)OC

Origin of Product

United States

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